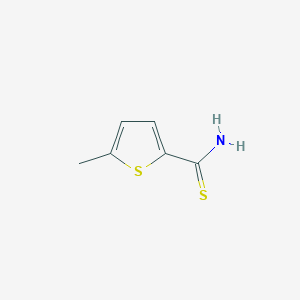

5-Methylthiophene-2-carbothioamide

Description

Properties

IUPAC Name |

5-methylthiophene-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQJZGFICZDEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

-

Formation of Acid Chloride :

The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 3–4 hours to yield 5-methylthiophene-2-carbonyl chloride.This step achieves near-quantitative conversion under anhydrous conditions.

-

Thioamide Formation :

The acid chloride reacts with ammonium thiocyanate (NH₄SCN) in acetone at 0–5°C for 2 hours, followed by gradual warming to room temperature.The crude product is purified via recrystallization from ethanol, yielding 5-methylthiophene-2-carbothioamide in 68–72% overall yield.

Key Data Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | SOCl₂, reflux | 70–80°C | 3 h | 95 |

| 2 | NH₄SCN, acetone | 0–5°C → RT | 2 h | 72 |

Thionation of 5-Methylthiophene-2-carboxamide

This method utilizes sulfurizing agents to convert the oxygen-based amide into a thioamide.

Procedure

-

Synthesis of Carboxamide :

5-Methylthiophene-2-carboxamide is prepared by treating 5-methylthiophene-2-carbonyl chloride with aqueous ammonia (25%) at 0°C. -

Thionation with Lawesson’s Reagent :

The carboxamide (1 equiv) reacts with Lawesson’s reagent (0.6 equiv) in toluene under reflux (110°C) for 6–8 hours.The product is isolated via column chromatography (silica gel, hexane/ethyl acetate), achieving 65–70% yield.

Key Data Table

| Parameter | Value |

|---|---|

| Lawesson’s Reagent Ratio | 0.6 equiv |

| Solvent | Toluene |

| Reaction Time | 8 h |

| Yield | 70% |

Palladium-Catalyzed Thiocarbonylation

A advanced method employs palladium catalysts to introduce the thioamide group directly onto the thiophene ring.

Methodology

-

Substrate Preparation :

5-Methylthiophene-2-boronic acid is synthesized via Miyaura borylation of 2-bromo-5-methylthiophene using bis(pinacolato)diboron and Pd(dppf)Cl₂. -

Thiocarbonylation Reaction :

The boronic acid (1 equiv) reacts with thiourea (1.2 equiv) under CO pressure (3 atm) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) in DMF at 100°C for 12 hours.The reaction mixture is filtered through Celite, and the product is purified via vacuum distillation, yielding 60–65% of the target compound.

Key Data Table

| Catalyst System | Pd(OAc)₂/Xantphos |

|---|---|

| Solvent | DMF |

| CO Pressure | 3 atm |

| Temperature | 100°C |

| Yield | 65% |

Friedel-Crafts Methylation Followed by Thioamidation

This approach introduces the methyl group after constructing the thioamide-functionalized thiophene.

Steps

-

Thioamidation of Thiophene-2-carbonitrile :

Thiophene-2-carbonitrile reacts with hydrogen sulfide (H₂S) gas in ethanol saturated with ammonia at 0°C for 24 hours to form thiophene-2-carbothioamide. -

Electrophilic Methylation :

The thioamide undergoes Friedel-Crafts methylation using methyl chloride (CH₃Cl) and AlCl₃ (1.5 equiv) in dichloromethane at 40°C for 6 hours.The product is washed with ice-cold water and recrystallized from methanol, yielding 55–60%.

Key Data Table

| Methylation Agent | CH₃Cl |

|---|---|

| Catalyst | AlCl₃ (1.5 equiv) |

| Solvent | CH₂Cl₂ |

| Reaction Time | 6 h |

| Yield | 60% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Scalability |

|---|---|---|---|

| Acid Chloride Route | High purity; simple reagents | SOCl₂ handling hazards | Moderate |

| Thionation | Mild conditions | Lawesson’s reagent cost | Low |

| Palladium Catalysis | Direct C–S bond formation | High CO pressure requirement | High |

| Friedel-Crafts | Late-stage methylation flexibility | Regioselectivity challenges | Moderate |

Chemical Reactions Analysis

5-Methylthiophene-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 5-Methylthiophene-2-carbothioamide can yield 5-methylthiophene-2-sulfonamide .

Scientific Research Applications

Medicinal Chemistry

5-Methylthiophene-2-carbothioamide derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. Recent studies indicate that modifications of the thiophene ring can enhance biological activity against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of several derivatives of thiophene-2-carbothioamide, revealing that specific substitutions led to significant inhibition of tumor growth in vitro. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against colorectal cancer cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5-Methylthiophene-2-carbothioamide A | 12.5 | mPGES-1 |

| 5-Methylthiophene-2-carbothioamide B | 8.3 | sEH |

Organic Synthesis

In organic synthesis, 5-Methylthiophene-2-carbothioamide serves as a versatile building block for creating complex molecular architectures. Its reactive thiocarbonyl group allows for various coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Pathway Example:

The compound can undergo nucleophilic substitution reactions to produce novel derivatives with enhanced biological activities. For example, reactions involving amines or alcohols can yield new thiophene-based compounds useful in drug development .

Material Science

The compound's unique chemical structure also positions it as a candidate for developing new materials, such as polymers with specific electronic or optical properties. Research has focused on its incorporation into polymer matrices to enhance conductivity or stability under various conditions.

Research Findings:

Studies have shown that incorporating 5-Methylthiophene-2-carbothioamide into polymer composites improves their thermal stability and mechanical properties, making them suitable for applications in electronics and coatings .

Comparative Analysis of Related Compounds

To better understand the significance of 5-Methylthiophene-2-carbothioamide, a comparison with related compounds is helpful:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 5-Methylthiophene-2-carbothioamide | Anticancer, Anti-inflammatory | Drug development |

| Thiophene-2-carboxamide | Antibacterial | Lead compound for drug discovery |

| 5-Chloro-N-methylthiophene-2-carboxamide | Antithrombotic | Pharmaceutical testing |

Mechanism of Action

The mechanism of action of 5-Methylthiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Key Differences :

- Functional Group: The carboxamide (-CONH₂) group in this compound contrasts with the carbothioamide (-CSNH₂) group, leading to distinct electronic and steric profiles.

- Molecular Weight: The carboxamide has a molecular weight of 141.19 g/mol (C₆H₇NOS), while the thioamide analog is estimated at 157.19 g/mol (C₆H₇NS₂) due to sulfur substitution.

- Applications : 5-Methylthiophene-2-carboxamide is widely used as a building block in organic synthesis, whereas thioamide derivatives are often explored for their metal-chelating capabilities in coordination chemistry .

5-Methyl-2-thiophenecarboxaldehyde (CAS 13679-70-4)

Key Differences :

- Functional Group : The aldehyde (-CHO) group in this compound (C₆H₆OS, 126.18 g/mol) enables nucleophilic addition reactions, unlike the electrophilically inert carbothioamide group .

- Reactivity : Aldehydes are prone to oxidation and condensation reactions, making them intermediates in heterocyclic synthesis (e.g., imines or hydrazones), whereas carbothioamides may participate in cyclization or metal-complexation reactions .

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Key Differences :

- Substituent Effects : The 4-methoxyphenyl group at the 5-position (C₁₂H₁₀O₂S, 218.27 g/mol) introduces steric bulk and electron-donating effects, enhancing conjugation across the thiophene ring. This contrasts with the methyl group in 5-Methylthiophene-2-carbothioamide, which exerts weaker electronic modulation .

- Applications : The methoxyphenyl derivative is used in optoelectronic materials due to extended π-conjugation, while carbothioamides are more common in bioactive molecule design .

Methyl 2-(Thiophene-2-carboxamido)benzoate

Key Differences :

- Hybrid Structure: This compound (C₁₄H₁₁NO₃S, 273.30 g/mol) combines a benzoate ester and a thiophene carboxamide. Its planar conformation, confirmed by X-ray crystallography (torsion angles: 179.6°–178.3°), contrasts with the non-planar configurations typical of thioamides due to sulfur’s steric effects .

- Synthesis: Synthesized via Schotten-Baumann reaction between methyl anthranilate and 2-thiophenoyl chloride, this method highlights classical amide-bond formation strategies, which may differ for thioamides requiring sulfurizing agents .

Comparative Data Table

Research Findings and Implications

- Electronic Properties : Thioamides exhibit reduced hydrogen-bonding capacity compared to carboxamides, impacting their solubility and crystal packing .

- Synthetic Utility : Aldehyde derivatives (e.g., 5-Methyl-2-thiophenecarboxaldehyde) are pivotal in constructing heterocycles, whereas carbothioamides may serve as ligands in catalysis .

Biological Activity

5-Methylthiophene-2-carbothioamide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antidepressant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

5-Methylthiophene-2-carbothioamide belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. The carbothioamide functional group (-C(S)NH2) is known for its reactivity and potential therapeutic applications. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 5-Methylthiophene-2-carbothioamide.

The compound has been shown to interact with various cellular targets, leading to apoptosis in cancer cells. A study demonstrated that derivatives of thiophene carboxamides exhibit significant activity against Hep3B liver cancer cells, with IC50 values indicating effective inhibition at low concentrations (e.g., 5.46 µM for compound 2b ) . The mechanism involves:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase.

- Tubulin Interaction : It mimics the action of known anticancer drugs like colchicine by binding to tubulin, disrupting microtubule formation.

Table 1: Anticancer Activity of 5-Methylthiophene-2-carbothioamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Tubulin binding, apoptosis induction |

| 2e | Hep3B | 12.58 | Cell cycle arrest |

| St.1 | Hep3B | 23 | G2/M phase arrest |

Antidepressant Activity

In addition to its anticancer properties, 5-Methylthiophene-2-carbothioamide derivatives have shown promising antidepressant effects.

Behavioral Studies

A series of studies evaluated the antidepressant activity through forced swim tests (FST) and tail suspension tests (TST). The results indicated a significant reduction in immobility time compared to standard treatments like imipramine. For example:

Table 2: Antidepressant Activity Data

| Compound | Test Type | Dose (mg/kg) | Reduction in Immobility (%) |

|---|---|---|---|

| TTg | FST | 10 | 61.17 |

| TTg | TST | 10 | 62.05 |

Toxicity and Safety Profile

The safety profile of 5-Methylthiophene-2-carbothioamide has been assessed through various toxicity tests, including neurotoxicity evaluations via the rotarod test. The results indicated that most derivatives did not exhibit significant neurotoxicity at effective doses, making them viable candidates for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methylthiophene-2-carbothioamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with thiophene derivatization using carbothioamide functionalization. Key steps include:

- Thiophene core modification : Introduce methyl and carbothioamide groups via nucleophilic substitution or palladium-catalyzed coupling, ensuring anhydrous conditions to avoid hydrolysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via GC or HPLC .

- Yield optimization : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to maximize efficiency.

Q. How can researchers reliably characterize 5-Methylthiophene-2-carbothioamide’s structural and electronic properties?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR analysis : Assign peaks using ¹H/¹³C NMR (DMSO-d₆) to confirm methyl (δ ~2.5 ppm) and carbothioamide (δ ~10–12 ppm) groups. Compare with NIST spectral data for analogous thiophene derivatives .

- IR spectroscopy : Identify S-H stretching (~2550 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) to validate functional groups.

- DFT calculations : Use Gaussian or ORCA to model electronic structure and compare HOMO-LUMO gaps with experimental UV-Vis spectra .

Q. What are the solubility and stability profiles of 5-Methylthiophene-2-carbothioamide under varying experimental conditions?

- Methodological Answer :

- Solubility screening : Test in polar (water, DMSO) and nonpolar solvents (chloroform, hexane) at 25°C and 50°C. Use gravimetric analysis post-saturation.

- Stability assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of 5-Methylthiophene-2-carbothioamide derivatives be resolved?

- Methodological Answer :

- Systematic review : Meta-analyze IC₅₀ values across studies, stratifying by assay type (e.g., enzyme vs. cell-based) and cell lines.

- Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., identical cell lines, incubation times) .

- Mechanistic studies : Use CRISPR knockouts or enzyme inhibitors to isolate pathways (e.g., kinase vs. protease targets) contributing to variability .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in 5-Methylthiophene-2-carbothioamide analogs?

- Methodological Answer :

- QSAR modeling : Curate datasets from PubChem/ChEMBL, using descriptors like logP, polar surface area, and electronegativity. Train models with Random Forest or SVM algorithms .

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), validating with mutagenesis data .

- ADMET prediction : Apply tools like SwissADME to prioritize analogs with favorable pharmacokinetics .

Q. How can researchers address discrepancies in spectroscopic data for 5-Methylthiophene-2-carbothioamide derivatives?

- Methodological Answer :

- Cross-validation : Compare NMR/IR results with reference standards (e.g., NIST or Sigma-Aldrich databases) .

- Isotopic labeling : Synthesize ¹³C/²H-labeled analogs to resolve overlapping peaks in crowded spectral regions .

- Collaborative analysis : Share raw data via platforms like Zenodo for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.